2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide
CAS No.:
Cat. No.: VC20020520
Molecular Formula: C16H17ClN2O4S
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN2O4S |
|---|---|
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | 2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C16H17ClN2O4S/c17-15-10-12(19-7-1-2-9-24(19,21)22)5-6-14(15)16(20)18-11-13-4-3-8-23-13/h3-6,8,10H,1-2,7,9,11H2,(H,18,20) |
| Standard InChI Key | OONCFNJYGODKLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCC3=CC=CO3)Cl |
Introduction
Molecular Formula and Weight
The molecular formula of the compound is , with a molecular weight of approximately 356.78 g/mol. Its structure features:
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A benzamide core substituted with chlorine at the 2-position.
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A thiazinane ring (a six-membered heterocyclic ring containing sulfur and nitrogen) with a sulfonyl group at the 1-position.
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A furan ring attached via an N-(furan-2-ylmethyl) linkage.
Synthesis
The synthesis of such compounds generally involves multistep reactions, including:
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Chlorination of benzamide derivatives.
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Formation of the thiazinane ring through cyclization reactions involving sulfur-containing reagents.
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Attachment of the furan moiety via alkylation or amidation reactions.
For example:
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Starting from 2-chlorobenzoyl chloride, the thiazinane ring can be introduced using amine and sulfur-based nucleophiles under controlled conditions.
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Subsequent coupling with furan derivatives completes the synthesis.
Potential Applications
Compounds with similar structural motifs have been explored for their biological activities:
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Anticancer Activity: Benzamide derivatives are known to inhibit tumor cell growth by targeting histone deacetylases or other cellular pathways .
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Anti-inflammatory Properties: The thiazinane-sulfonyl group is associated with non-steroidal anti-inflammatory drug (NSAID) activity .
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Antimicrobial Activity: Furan-based compounds often exhibit antibacterial or antifungal effects .
Mechanism of Action
The biological activity of such compounds can be attributed to:
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Interaction with enzymes or receptors via hydrogen bonding (amide group) and π-π stacking (aromatic rings).
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Modulation of oxidative stress due to the sulfonyl group.
Related Studies
Several studies have investigated structurally similar compounds:
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Thiazinane derivatives have shown promising anti-inflammatory properties through inhibition of cyclooxygenase enzymes .
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Benzamide derivatives substituted with heterocyclic groups exhibit potent anticancer activity against cell lines like MCF7 and HCT116 .
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Furan-containing molecules have demonstrated antimicrobial efficacy by disrupting bacterial cell membranes .
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